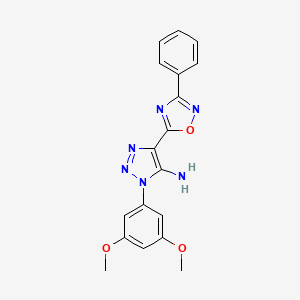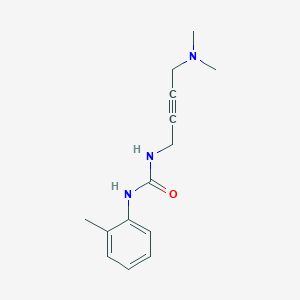
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(o-tolyl)urea, also known as DUB-108, is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of urea derivatives and is known to exhibit potent anticancer and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Complexation-induced Unfolding of Heterocyclic Ureas
Research on heterocyclic ureas, including those synthesized with dimethylamino functionalities, has explored their ability to form multiply hydrogen-bonded complexes. These studies highlight the compounds' conformational flexibility and potential for self-assembly, useful in designing molecular structures with specific functions, such as sensors or materials with unique properties (Corbin et al., 2001).
N-Alkoxyamino-4-dimethylaminopyridinium Derivatives
The synthesis of N-alkoxyamino-4-dimethylaminopyridinium derivatives, including studies on their structure and properties, contributes to understanding the fundamental aspects of molecular geometry and interactions. These insights are vital for the development of novel compounds with potential applications in materials science and molecular engineering (Shtamburg et al., 2012).
Electrochemically Controlled Hydrogen Bonding
Investigations into the electrochemically controlled hydrogen bonding of dimethylaminophenyl-substituted ureas have demonstrated the potential to manipulate molecular interactions through electrical stimuli. This research opens avenues for creating responsive materials that can change their properties in response to external electrical signals, with applications in smart materials and molecular devices (Woods et al., 2008).
Antioxidant and Enzyme Inhibitory Properties
Ureas derived from phenethylamines, including those with dimethylamino groups, have been evaluated for their biological activities, such as antioxidant properties and enzyme inhibition. These studies contribute to the pharmaceutical sciences by providing insights into the design of new therapeutic agents (Aksu et al., 2016).
Supramolecular Chemistry and Hydrogen Bonding
Research on ureidopyrimidones, which share structural motifs with the compound of interest, has shown strong dimerization capabilities via quadruple hydrogen bonding. This characteristic is essential for supramolecular chemistry, where the precise control over molecular assembly can lead to the development of novel materials and nanoscale devices (Beijer et al., 1998).
Eigenschaften
IUPAC Name |
1-[4-(dimethylamino)but-2-ynyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-12-8-4-5-9-13(12)16-14(18)15-10-6-7-11-17(2)3/h4-5,8-9H,10-11H2,1-3H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBBGWUQVHJFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC#CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(o-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2443125.png)
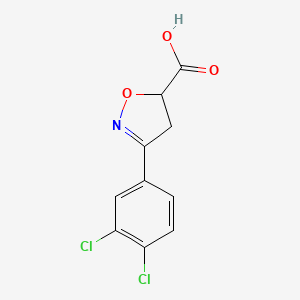
![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2443127.png)
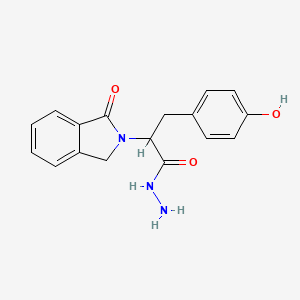
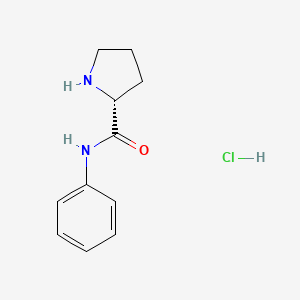

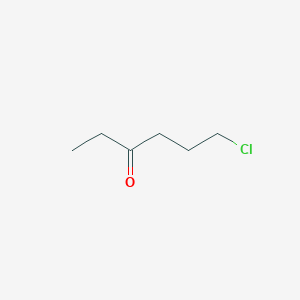
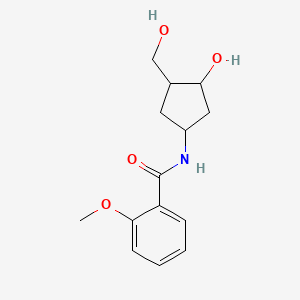
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide](/img/structure/B2443139.png)
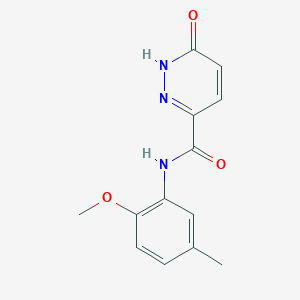
![4-tert-butyl-N-[(2,6-difluorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2443143.png)

